molecular formula C10H11BrFN B8015929 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline

Cat. No.: B8015929
M. Wt: 244.10 g/mol
InChI Key: VWFIWDRALSFPCD-UHFFFAOYSA-N
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Description

2-Bromo-N-(cyclopropylmethyl)-5-fluoroaniline is a halogenated aniline derivative featuring a bromine atom at the 2-position, a fluorine atom at the 5-position, and a cyclopropylmethyl group attached to the amine nitrogen. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the cyclopropylmethyl group and halogen substituents. The cyclopropyl moiety enhances lipophilicity and metabolic stability, while the bromine and fluorine atoms influence reactivity in cross-coupling reactions and binding interactions .

Properties

IUPAC Name

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrFN/c11-9-4-3-8(12)5-10(9)13-6-7-1-2-7/h3-5,7,13H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWFIWDRALSFPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=C(C=CC(=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline typically involves the following steps:

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Cyclopropylmethylation: The cyclopropylmethyl group is introduced via a nucleophilic substitution reaction using cyclopropylmethyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline may involve large-scale bromination, fluorination, and cyclopropylmethylation processes. These processes are optimized for yield, purity, and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The aniline ring can be oxidized to form quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF, DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted anilines or thiols.

    Oxidation: Quinone derivatives.

    Reduction: Amines.

Scientific Research Applications

2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.

    Biological Studies: It can be used as a probe to study biological processes involving brominated and fluorinated aromatic compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Positions

Halogen and Alkyl Substituents
  • Target Compound :

    • Molecular Formula: C₁₀H₁₁BrFN (estimated based on analogs)
    • Substituents: 2-Bromo, 5-fluoro, N-(cyclopropylmethyl)
    • Key Features: The cyclopropylmethyl group introduces steric bulk and lipophilicity, while bromine and fluorine enhance electrophilic reactivity.
Positional Isomerism ()
  • 2-Bromo-4-fluoro-6-methylaniline (A179134) :

    • Similarity Score: 0.84
    • Substituents: 2-Bromo, 4-fluoro, 6-methyl
    • Impact: The shifted fluoro and methyl groups alter electronic distribution, affecting reactivity in nucleophilic aromatic substitution reactions .
  • 2-Bromo-5-fluoroaniline (Base Structure, ) :

    • Molecular Weight: 190.03 g/mol
    • Substituents: 2-Bromo, 5-fluoro
    • Comparison: Lacking the cyclopropylmethyl group, this compound serves as a simpler precursor with lower lipophilicity and reduced steric effects .

Functional Group Modifications

Nitro-Substituted Analogs ()
  • 4-Bromo-5-fluoro-2-nitroaniline: Similarity Score: 0.82 Substituents: 4-Bromo, 5-fluoro, 2-nitro Comparison: The nitro group is strongly electron-withdrawing, making this compound more reactive in reduction reactions but less stable under acidic conditions compared to the amino group in the target compound .

Spectroscopic and Physical Properties

  • NMR and Mass Spectrometry :

    • Proton NMR (500 MHz) and high-resolution mass spectrometry (HRMS) are critical for characterizing halogen and substituent positions. For example, the cyclopropylmethyl group in the target compound would show distinct splitting patterns due to its three-membered ring structure .
  • Melting Points and Solubility :

    • Cyclopropylmethyl-containing analogs are expected to have lower melting points and higher lipophilicity compared to methyl or nitro-substituted derivatives, as seen in and .

Biological Activity

2-Bromo-N-(cyclopropylmethyl)-5-fluoroaniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C10H11BrFNC_{10}H_{11}BrFN, and it features a bromine atom, a fluorine atom, and a cyclopropylmethyl group attached to an aniline structure. This unique combination of substituents is believed to influence its biological activity significantly.

Research indicates that compounds with similar structural characteristics often exhibit various mechanisms of action, including:

  • Inhibition of Kinases : Compounds with bromine and fluorine substitutions have been shown to inhibit key kinases involved in cellular signaling pathways. For instance, some studies have highlighted their role in inhibiting GSK-3β, which is implicated in neurodegenerative diseases and cancer .
  • Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and nitric oxide in cellular models .

In Vitro Studies

In vitro studies have demonstrated that 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline can affect cell viability and inflammatory responses. For example, in a study involving microglial BV-2 cells:

  • Cell Viability : The compound was tested at various concentrations (0.1, 1, 10, 50, and 100 µM) to assess cytotoxicity. It was found that at lower concentrations (up to 10 µM), the compound did not significantly reduce cell viability .
  • Anti-inflammatory Activity : At concentrations as low as 1 µM, the compound reduced levels of nitric oxide and pro-inflammatory cytokines such as IL-6, indicating potential therapeutic applications in inflammatory conditions .

Case Studies

Several case studies have reported on the efficacy of similar compounds that share structural features with 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline:

  • Neuroprotection : Compounds with similar structures have been shown to protect against neurodegeneration by inhibiting tau hyperphosphorylation in neuronal cell models .
  • Cancer Research : The inhibition of GSK-3β by related compounds has been linked to reduced tumor growth in preclinical models, suggesting that 2-bromo-N-(cyclopropylmethyl)-5-fluoroaniline may have similar anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityNo significant decrease in viability at <10 µM
Anti-inflammatoryReduced NO and IL-6 levels at 1 µM
NeuroprotectionInhibits tau hyperphosphorylation
GSK-3β InhibitionCompetitive inhibitor with IC50 values <10 nM

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